Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide
CAS No.:
Cat. No.: VC20424467
Molecular Formula: C7H6BF4KO
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BF4KO |
|---|---|
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | potassium;trifluoro-(2-fluoro-5-methoxyphenyl)boranuide |
| Standard InChI | InChI=1S/C7H6BF4O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
| Standard InChI Key | OOGNYAXRRXQXQO-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1=C(C=CC(=C1)OC)F)(F)(F)F.[K+] |
Introduction
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is a specialized organoboron compound characterized by its unique trifluoroborate group and the presence of a methoxy substituent on a fluorinated phenyl ring. This compound is primarily utilized in various chemical synthesis applications, particularly in cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Synthesis
The synthesis of potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide typically involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane (TMSCF3). The reaction is conducted in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Synthesis Steps
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Preparation of Starting Materials: Obtain 2-fluoro-5-methoxyphenylboronic acid.
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Reaction Setup: Mix the boronic acid with potassium fluoride and a fluorinating agent in THF.
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Reaction Conditions: Conduct the reaction under an inert atmosphere.
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Product Isolation: Isolate the product through appropriate purification methods.
Applications
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is primarily used in Suzuki-Miyaura cross-coupling reactions. In these reactions, it acts as a boronic acid surrogate, allowing for the formation of carbon-carbon bonds between aryl halides and aryl boron compounds.
Applications Table
| Application | Description |
|---|---|
| Suzuki-Miyaura Cross-Coupling | Acts as a boronic acid surrogate for forming carbon-carbon bonds |
| Medicinal Chemistry | Potential applications in targeted therapies like boron neutron capture therapy (BNCT) |
Safety and Handling
While specific safety data for potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is limited, organoboron compounds generally require careful handling due to potential reactivity and toxicity. It is advisable to follow standard laboratory safety protocols when handling this compound.
Safety Precautions
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Protective Equipment: Wear gloves, goggles, and a lab coat.
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Work Environment: Conduct reactions in a well-ventilated area or under a fume hood.
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Chemical Storage: Store in a cool, dry place away from incompatible substances.
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